molecular formula C20H35N3 B1392613 N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine CAS No. 1242919-69-2

N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine

Cat. No. B1392613
CAS RN: 1242919-69-2
M. Wt: 317.5 g/mol
InChI Key: QZSIMSPRGWRVGU-UHFFFAOYSA-N
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Description

“N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine” is a chemical compound with the molecular formula C20H35N3 . It is a derivative of 1,3-Propanediamine, which is a potential ion-exchange displacer .


Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-N’-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine” is complex due to the presence of the tetrahydroquinoline group and the diethylamino group . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

Biomedical Research

In the realm of biomedical research, this compound shows potential as an ion-exchange displacer . It has been utilized in high-throughput screening processes to identify chemically selective displacers for protein pairs in cation exchange chromatography. This application is crucial for purifying proteins for therapeutic use and research.

Biochemistry

In biochemistry, this compound could be significant in the study of enzyme functions and interactions . Its use in displacer screens can help understand the binding affinities and activities of various enzymes, which is fundamental in drug design and metabolic engineering .

Medicinal Chemistry

Lastly, in medicinal chemistry, the structural features of this compound make it a candidate for the synthesis of pharmacologically active molecules . Its ability to interact with biological targets could lead to the development of new medications or diagnostic agents .

properties

IUPAC Name

N',N'-diethyl-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3/c1-4-13-23-15-7-9-19-16-18(10-11-20(19)23)17-21-12-8-14-22(5-2)6-3/h10-11,16,21H,4-9,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSIMSPRGWRVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
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N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
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N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
Reactant of Route 4
N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
Reactant of Route 5
N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine
Reactant of Route 6
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N,N-Diethyl-N'-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]propane-1,3-diamine

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